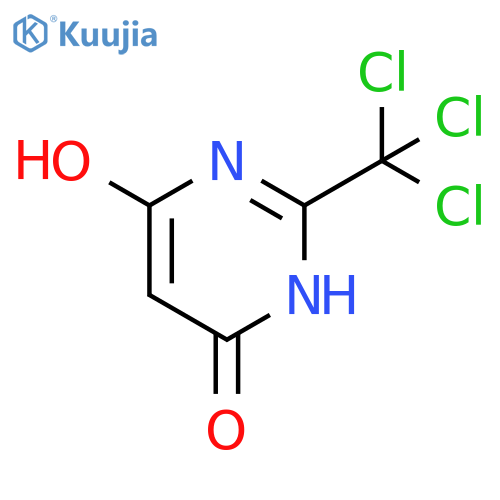Cas no 16097-57-7 (4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl)-)

16097-57-7 structure
商品名:4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl)-
CAS番号:16097-57-7
MF:C5H3Cl3N2O2
メガワット:229.448518037796
CID:5291728
4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl)- 化学的及び物理的性質
名前と識別子
-
- 4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl)-
-
- インチ: 1S/C5H3Cl3N2O2/c6-5(7,8)4-9-2(11)1-3(12)10-4/h1H,(H2,9,10,11,12)
- InChIKey: ABGRUNQFZVWESH-UHFFFAOYSA-N
- ほほえんだ: C1(C(Cl)(Cl)Cl)=NC(O)=CC(=O)N1
4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-790320-0.05g |
6-hydroxy-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one |
16097-57-7 | 95% | 0.05g |
$660.0 | 2024-05-22 | |
| Enamine | EN300-790320-0.1g |
6-hydroxy-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one |
16097-57-7 | 95% | 0.1g |
$691.0 | 2024-05-22 | |
| Enamine | EN300-790320-10.0g |
6-hydroxy-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one |
16097-57-7 | 95% | 10.0g |
$3376.0 | 2024-05-22 | |
| Enamine | EN300-790320-5.0g |
6-hydroxy-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one |
16097-57-7 | 95% | 5.0g |
$2277.0 | 2024-05-22 | |
| Enamine | EN300-790320-0.25g |
6-hydroxy-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one |
16097-57-7 | 95% | 0.25g |
$723.0 | 2024-05-22 | |
| Enamine | EN300-790320-0.5g |
6-hydroxy-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one |
16097-57-7 | 95% | 0.5g |
$754.0 | 2024-05-22 | |
| Enamine | EN300-790320-1.0g |
6-hydroxy-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one |
16097-57-7 | 95% | 1.0g |
$785.0 | 2024-05-22 | |
| Enamine | EN300-790320-2.5g |
6-hydroxy-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one |
16097-57-7 | 95% | 2.5g |
$1539.0 | 2024-05-22 |
4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl)- 関連文献
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
16097-57-7 (4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl)-) 関連製品
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
